molecular formula C6H2Br2ClNO2 B12640228 1,3-Dibromo-2-chloro-4-nitrobenzene CAS No. 919522-57-9

1,3-Dibromo-2-chloro-4-nitrobenzene

Cat. No.: B12640228
CAS No.: 919522-57-9
M. Wt: 315.34 g/mol
InChI Key: GCFXPZZHFUNHNE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chloro-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,3-dibromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dibromo-2-chloro-4-nitrobenzene is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is utilized in the production of pesticides and herbicides.

    Dyestuffs: It is employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-4-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro, bromine, and chlorine makes the benzene ring less reactive towards electrophiles. the compound can still participate in reactions where the electron density is sufficient to facilitate the substitution .

Comparison with Similar Compounds

    1,3-Dibromo-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    1,3-Dibromo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity.

    2,4-Dibromo-1-chlorobenzene: Different substitution pattern affecting its chemical behavior.

Uniqueness: 1,3-Dibromo-2-chloro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and chlorine atoms, along with the nitro group, provides a distinct set of chemical properties that make it valuable in various synthetic and industrial processes .

Biological Activity

1,3-Dibromo-2-chloro-4-nitrobenzene (DBCNB) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H2Br2ClNO2
  • Molecular Weight : 315.35 g/mol
  • CAS Number : 919522-57-9

The compound's structure consists of a nitro group (-NO2), two bromine atoms (Br), and one chlorine atom (Cl) attached to a benzene ring. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of DBCNB is primarily attributed to the following mechanisms:

  • Electrophilic Substitution : The presence of halogens and a nitro group allows DBCNB to undergo electrophilic aromatic substitution, which can modify biological macromolecules such as proteins and nucleic acids.
  • Reduction Pathways : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This reduction can produce species that bind covalently to DNA, resulting in potential mutagenic effects .

Antimicrobial Properties

DBCNB has been studied for its antimicrobial activity. Nitro compounds are known to exhibit such properties through various mechanisms:

  • DNA Damage : Reduced nitro species can bind to DNA, causing damage that leads to cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .

Toxicological Effects

Toxicological assessments indicate that DBCNB may pose risks due to its reactivity:

  • Cytotoxicity : Studies have shown that DBCNB can induce cytotoxic effects in various cell lines, potentially disrupting cellular functions .
  • Environmental Impact : DBCNB's persistence in the environment raises concerns regarding its toxicity to aquatic organisms. QSAR models have been employed to predict its toxicity levels in organisms like Tetrahymena pyriformis, highlighting its potential ecological risks .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBCNB and related compounds:

  • Antimicrobial Activity Study :
    • A study evaluated the effectiveness of nitro compounds against various bacterial strains. DBCNB showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Toxicity Assessment :
    • Research using QSAR models indicated that DBCNB exhibited significant toxicity towards aquatic microorganisms, emphasizing the need for careful handling and disposal .
  • Mechanistic Insights :
    • Investigations into the reduction pathways of DBCNB revealed that the formation of reactive intermediates could lead to oxidative stress within cells, contributing to its cytotoxic profile .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityToxicity LevelMechanism of Action
This compoundModerateHighDNA binding through reduced intermediates
1,3-Dibromo-2-chloro-5-nitrobenzeneHighModerateSimilar mechanism as DBCNB
4-Nitrobenzyl alcoholHighLowDirect interaction with enzymes

Properties

CAS No.

919522-57-9

Molecular Formula

C6H2Br2ClNO2

Molecular Weight

315.34 g/mol

IUPAC Name

1,3-dibromo-2-chloro-4-nitrobenzene

InChI

InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H

InChI Key

GCFXPZZHFUNHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br

Origin of Product

United States

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